2-[4-(trifluoromethyl)phenyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzofuro-pyrimidinone core. The presence of the trifluoromethyl group imparts significant chemical stability and influences the compound’s reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst . This method is favored for its ability to form carbon-carbon bonds efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are meticulously controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic photovoltaics and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)phenylboronic acid: Used in Suzuki coupling reactions.
4-(trifluoromethyl)benzylamine: Known for its applications in organic synthesis
Uniqueness
2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one stands out due to its benzofuro-pyrimidinone core, which imparts unique electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O2/c18-17(19,20)10-7-5-9(6-8-10)15-21-13-11-3-1-2-4-12(11)24-14(13)16(23)22-15/h1-8H,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOXSTRHEAEKMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)C4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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